2-[(1-苄基哌啶-4-基)甲基]-6-甲基-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the catalytic hydrogenation of “2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” to “2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” was investigated in a batch-slurry reactor . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and similar compounds. For example, “2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one” has a molecular weight of 379.5 . The InChI code is "1S/C24H29NO3/c1-27-22-14-19-13-20 (24 (26)21 (19)15-23 (22)28-2)12-17-8-10-25 (11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, “2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one” has a boiling point of 527.9°C at 760 mmHg, a melting point of 207°C, and a flash point of 273.1°C . It is a solid at room temperature and should be stored in a dry place .科学研究应用
乙酰胆碱酯酶抑制剂:Contreras 等人 (2001) 的一项研究重点研究了包括类似于 2-[(1-苄基哌啶-4-基)甲基]-6-甲基-2,3-二氢哒嗪-3-酮的化合物在内的哒嗪类似物的结构活性关系,作为乙酰胆碱酯酶 (AChE) 抑制剂。这些化合物显示出增强 AChE 抑制活性和选择性的潜力,表明它们在与胆碱能功能障碍相关的疾病(如阿尔茨海默病)中的潜在治疗应用 (Contreras、Parrot、Sippl、Rival 和 Wermuth,2001)。
晶体结构和表面分析:Dadou 等人 (2019) 对 2-[(1-苄基哌啶-4-基)甲基]-6-甲基-2,3-二氢哒嗪-3-酮的衍生物进行了晶体结构分析和 Hirshfeld 表面分析。了解这些结构有助于理解分子相互作用和稳定性,这对于药物制剂的开发至关重要 (Dadou、Kansız、Daoui、El Kalai、Baydere、Saddik、Karrouchi、Dege 和 Benchat,2019)。
催化氢化过程:Samardžić 和 Zrnčević (2012) 探索了相关化合物的催化氢化过程,重点是优化反应条件。这项研究在化学合成领域具有重要意义,特别是在提高氢化反应的效率和选择性方面,这是许多药物化合物合成中的关键步骤 (Samardžić 和 Zrnčević,2012)。
合成和生物学评估:Shainova 等人 (2019) 对该化合物的衍生物进行了合成和生物学评估,探索了它们在药物应用中的潜力。此类研究在药物发现的早期阶段至关重要,以识别有希望的候选药物以作进一步开发 (Shainova、Gomktsyan、Karapetyan 和 Yengoyan,2019)。
催化过程中分形分析:Jelčić、Samardžić 和 Zrnčević (2013) 研究了催化剂表面形态对类似化合物的氢化过程的影响。了解催化剂的物理结构如何影响化学反应对于优化工业化学过程至关重要 (Jelčić、Samardžić 和 Zrnčević,2013)。
合成新衍生物进行药理学评估:Bautista-Aguilera 等人 (2014) 和 Chern 等人 (1993) 等各种研究重点研究了合成该化合物的衍生物以进行潜在药理学评估。这些研究为可以评估各种医学条件的治疗效果的化合物库的扩展做出了重大贡献 (Bautista-Aguilera、Samadi、Chioua、Nikolić、Filipic、Agbaba、Soriano、de Andrés、Rodríguez-Franco、Alcaro、Ramsay、Ortuso、Yáñez 和 Marco-Contelles,2014); (Chern、Tao、Yen、Lu、Shiau、Lai、Chien 和 Chan,1993)。
作用机制
Target of Action
The primary target of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one reversibly inhibits AChE . By inhibiting AChE, this compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic system . By increasing the availability of acetylcholine, it enhances the transmission of signals in the cholinergic system .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one’s action are primarily related to its enhancement of cholinergic transmission. This can lead to improved cognitive function in patients with neurodegenerative disorders like Alzheimer’s disease .
属性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-7-8-18(22)21(19-15)14-17-9-11-20(12-10-17)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKAWPPSCYMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。